Succinic acid monoisopropyl ester
Overview
Description
Succinic acid monoisopropyl ester, also known as monoisopropyl succinate or 4-isopropoxy-4-oxobutanoic acid, is an organic compound with the molecular formula C7H12O4. It is a derivative of succinic acid, where one of the carboxyl groups is esterified with isopropanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Succinic acid monoisopropyl ester can be synthesized through esterification reactions. One common method involves the reaction of succinic acid with isopropanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester while continuously removing water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Succinic acid monoisopropyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Succinic acid or isopropyl ketone derivatives.
Reduction: Isopropyl alcohol or other reduced forms of the ester.
Substitution: Various substituted succinic acid derivatives.
Scientific Research Applications
Succinic acid monoisopropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in esterification reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: It is explored for its potential use in drug delivery systems and as a prodrug for therapeutic agents.
Industry: The ester is used in the production of biodegradable polymers, solvents, and other industrial chemicals .
Mechanism of Action
The mechanism of action of succinic acid monoisopropyl ester involves its interaction with various molecular targets and pathways:
Metabolic Pathways: The ester can be hydrolyzed to release succinic acid, which enters the citric acid cycle (Krebs cycle) and plays a crucial role in cellular respiration and energy production.
Molecular Targets: The compound may interact with enzymes involved in ester hydrolysis and other metabolic processes.
Pathways Involved: The citric acid cycle, gluconeogenesis, and other metabolic pathways are influenced by the presence of succinic acid and its derivatives .
Comparison with Similar Compounds
Succinic Acid: The parent compound, which is a dicarboxylic acid with similar chemical properties.
Diisopropyl Succinate: Another ester derivative of succinic acid, where both carboxyl groups are esterified with isopropanol.
Succinic Anhydride: A cyclic anhydride form of succinic acid used in various chemical reactions .
Uniqueness: Succinic acid monoisopropyl ester is unique due to its specific esterification with isopropanol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where selective reactivity and specific functional group interactions are required.
Properties
IUPAC Name |
4-oxo-4-propan-2-yloxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(2)11-7(10)4-3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMSBDCQLRJNSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275678 | |
Record name | Succinic acid monoisopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20279-38-3 | |
Record name | Succinic acid monoisopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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